molecular formula C9H15N3S B1316587 2-Methyl-4-(piperazin-1-ylmethyl)thiazole CAS No. 880361-73-9

2-Methyl-4-(piperazin-1-ylmethyl)thiazole

Cat. No. B1316587
M. Wt: 197.3 g/mol
InChI Key: RZWRPESYZFJDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-(piperazin-1-ylmethyl)thiazole” is a chemical compound with the molecular formula C9H15N3S . It has an average mass of 197.301 Da and a monoisotopic mass of 197.098663 Da .


Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-(piperazin-1-ylmethyl)thiazole” has been reported in the literature. For instance, a reaction involving N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 65℃ for 17 hours has been used . The reaction conditions and yield can vary depending on the specific reactants and conditions used .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound that includes sulfur and nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Medicinal Chemistry

  • Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • The methods of application or experimental procedures vary widely depending on the specific application. For example, in the synthesis of a thiazole derivative, the compound 2-methyl-4-(piperazin-1-ylmethyl)thiazole was suspended in 1PrOH (2.4 mL) and DIPEA (0.6 mL). To this solution, 4,5-dichloro-3-nitropyridin-2-amine (0.150 g, 0.72 mmol, 1 eq) was added and the mixture heated and stirred for 17 h at 65°C .
  • The outcomes of these applications are also diverse. For example, thiazole derivatives have shown promising results in treating various diseases with lesser side effects .

Antioxidant Research

  • Thiazole derivatives have been synthesized and tested for their antioxidant properties . For instance, 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives were synthesized .
  • The methods of application or experimental procedures for this research involved the synthesis of the thiazole derivatives and subsequent testing of their antioxidant properties .
  • One compound showed the best superoxide anion scavenging activity .

properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRPESYZFJDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585416
Record name 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperazin-1-ylmethyl)thiazole

CAS RN

880361-73-9
Record name 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.